Ethyl 6-amino-6-phenylhexanoate
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 6-amino-6-phenylhexanoate |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11,15H2,1H3 |
InChI Key |
YPCVZRZTUNMVAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Reduction of 6-nitro-6-phenylhexanoate to Ethyl 6-amino-6-phenylhexanoate
One of the most direct and efficient methods involves the reduction of 6-nitro-6-phenylhexanoate derivatives. In a reported procedure, methyl 6-nitro-6-phenylhexanoate is treated with active zinc powder in acetic acid at elevated temperatures (around 120 °C) for approximately one hour. After filtration and pH adjustment to alkaline conditions, the product is extracted and purified by column chromatography to yield mthis compound with a high yield of about 90%.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Reduction | Active zinc powder, AcOH, 120 °C, 1 h | Nitro group reduced to amino |
| Workup | Filtration, pH adjusted to 12-13, extraction | Purification by chromatography |
| Yield | 90% | Pure mthis compound |
This method is notable for its simplicity and high yield, making it a preferred approach for synthesizing the amino derivative from the corresponding nitro precursor.
Synthesis via α-Bromination and Subsequent Substitution
Another approach involves the α-bromination of ethyl 6-phenylhexanoate followed by nucleophilic substitution to introduce the amino group.
- Step 1: α-Bromination
Ethyl 6-phenylhexanoate is brominated at the α-position using reagents such as N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (THF) or acetonitrile, often with catalytic acids (e.g., p-toluenesulfonic acid) under reflux conditions. This yields α-bromo derivatives with moderate to good yields (65-85%).
- Step 2: Nucleophilic Substitution
The α-bromoester intermediate is then reacted with sodium azide or other nitrogen nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (70 °C) to substitute the bromine atom with an amino group or its precursor. Subsequent reduction or hydrolysis steps convert the azido or protected amino intermediates to the free amine.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| α-Bromination | NBS, TsOH, THF, reflux 4 h | α-Bromo ethyl 6-phenylhexanoate |
| Substitution | Sodium azide, DMF, 70 °C, 3-6 h | Azido intermediate |
| Reduction | Zn/AcOH or catalytic hydrogenation | Amino derivative |
This multi-step method allows for the introduction of the amino group with control over stereochemistry and functional group tolerance.
Wittig Reaction-Based Synthesis
A more complex synthetic route involves the Wittig reaction starting from isopropyl 6-phenylhexanoate and ethyl diethoxyacetate, followed by condensation with guanidine to form pyrimidine derivatives. Hydrolysis of these intermediates can yield amino-functionalized hexanoate derivatives.
- The condensation of isopropyl 6-phenylhexanoate with ethyl diethoxyacetate followed by guanidine treatment affords 2-amino-6-diethoxymethyl-5-phenylbutyl-4-pyrimidinol, which upon acid hydrolysis yields 2-amino-4-hydroxy-5-phenylbutylpyrimidine-6-carboxaldehyde. Further Wittig reactions and reductions provide functionalized amino derivatives.
This method is more suitable for the synthesis of pyrimidine-functionalized analogs but can be adapted for the preparation of this compound through appropriate modifications.
Esterification and Reduction Route
Starting from 6-(2,5-dimethoxyphenyl)-6-oxohexanoate derivatives, esterification followed by reduction has been employed to prepare amino hexanoate derivatives.
- Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride produces the keto acid chloride intermediate.
- Esterification yields methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate.
- Reduction with amalgamated zinc converts the keto group to the corresponding hydrocarbon chain, which can then be converted to amino derivatives by further substitution reactions.
| Method No. | Starting Material | Key Reactions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-nitro-6-phenylhexanoate | Reduction with Zn/AcOH | 90 | Direct, high-yielding, simple procedure |
| 2 | Ethyl 6-phenylhexanoate | α-Bromination, substitution | 65-85 (bromination), ~90 (final) | Multi-step, allows functional group manipulation |
| 3 | Isopropyl 6-phenylhexanoate + ethyl diethoxyacetate | Wittig reaction, condensation, hydrolysis | Variable | Complex, for pyrimidine derivatives |
| 4 | 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate | Esterification, reduction | Moderate | Multi-step, involves Friedel-Crafts acylation |
- The reduction of nitro precursors is the most straightforward and high-yielding method for obtaining this compound, favored for scalability and reproducibility.
- α-Bromination followed by nucleophilic substitution provides versatility but requires careful control of reaction conditions to avoid side reactions and ensure high purity.
- Wittig reaction-based methods are more suited for the synthesis of complex analogs with heterocyclic moieties but can be adapted for amino hexanoate derivatives.
- Esterification and reduction routes provide access to substituted derivatives but involve more steps and moderate yields.
This compound can be prepared by several synthetic routes, with the reduction of 6-nitro-6-phenylhexanoate being the most efficient and widely used method. Alternative methods involving α-bromination and Wittig reactions offer synthetic flexibility for derivative compounds. The choice of method depends on the desired scale, purity, and functionalization requirements.
Chemical Reactions Analysis
Reactivity: Ethyl 6-amino-6-phenylhexanoate can undergo various reactions
Common Reagents and Conditions: Reactions typically involve bases (e.g., NaOH, KOH), reducing agents (e.g., LiAlH), and acid catalysts (e.g., HSO).
Major Products: Hydrolysis yields 6-aminohexanoic acid and ethanol.
Scientific Research Applications
Chemistry: Ethyl 6-amino-6-phenylhexanoate serves as a building block for the synthesis of other compounds.
Biology and Medicine: Its derivatives may have biological activity, making them relevant for drug discovery.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It could act as a precursor, a ligand, or a modulator of biological processes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several ethyl hexanoate derivatives with substitutions at the sixth carbon. These compounds differ in functional groups, aromatic substituents, and molecular properties. Below is a detailed comparison:
Table 1: Key Structural and Chemical Properties of Ethyl 6-Oxo-6-Phenylhexanoate and Analogs
Functional Group Variations
- Ethyl 6-oxo-6-phenylhexanoate: Features a ketone (-C=O) at the sixth carbon and a phenyl group. This compound is a key intermediate in organic synthesis, as noted in its preparation via coupling reactions with ethyl 5-iodovalerate .
- Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate: The phenyl ring is substituted with electron-withdrawing trifluoromethyl (-CF₃) groups at the 3 and 5 positions. These substituents enhance lipophilicity and metabolic stability, making it relevant in medicinal chemistry .
- Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate: Incorporates a thiomorpholine ring (a sulfur-containing heterocycle) at the 3-position of the phenyl group. Such modifications are common in drug design to modulate solubility and receptor binding .
Research Findings and Trends
Impact of Substituents on Reactivity: Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increase the electrophilicity of the ketone, facilitating nucleophilic additions . Bulky substituents (e.g., thiomorpholinomethyl) may sterically hinder reactions at the ketone, altering synthetic pathways .
Biological Activity: While direct data on Ethyl 6-amino-6-phenylhexanoate is absent, its oxo analog and derivatives are studied for bioactivity. For example, ethyl acetate extracts of spices containing similar hexanoate derivatives show antifungal properties .
Q & A
Q. What are the key steps in synthesizing Ethyl 6-amino-6-phenylhexanoate, and how is reaction completion monitored?
The synthesis typically involves two stages: (1) trans-esterification of ε-caprolactone with ethanol under acidic conditions to yield 6-hydroxyethylhexanoate, and (2) acetylation using acetic anhydride under mild basic conditions to form the final product. Reaction completion is monitored via thin-layer chromatography (TLC) using a 4:1 hexane:acetone mobile phase. Intermediate and product structures are confirmed by ¹H-NMR and IR spectroscopy, with characteristic peaks for ester (∼1720 cm⁻¹) and acetyloxy groups (∼1240 cm⁻¹) .
Q. What safety precautions are critical when handling reagents like acetic anhydride or sulfuric acid in this synthesis?
Acetic anhydride is a lachrymator and requires use in a fume hood. Sulfuric acid, a corrosive catalyst, mandates gloves and safety glasses. During acetylation, exothermic reactions occur when quenching excess anhydride with water; slow addition and cooling are essential to prevent splashing or overheating .
Q. How do researchers characterize the purity of this compound?
Purity is assessed via TLC (Rf comparison with standards), ¹H-NMR (integration ratios for protons adjacent to functional groups), and IR spectroscopy. Contaminants like unreacted intermediates are identified by unexpected peaks or shifts, necessitating further purification via extraction (e.g., sodium bicarbonate washes) or recrystallization .
Advanced Research Questions
Q. How can conflicting NMR data between intermediates and final products be resolved?
Discrepancies in ¹H-NMR spectra (e.g., unexpected splitting or integration) may arise from incomplete reactions, stereochemical variations, or solvent impurities. Researchers should:
Q. What strategies improve yield in the acetylation step of Ethyl 6-hydroxyhexanoate?
Yield optimization involves:
Q. How can computational methods predict synthetic pathways for this compound derivatives?
Retrosynthetic analysis tools (e.g., AI-driven platforms) leverage databases like Reaxys to propose feasible routes. For example, substituting the phenyl group with morpholine derivatives (as in Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate) requires evaluating steric effects and reaction thermodynamics via software like Gaussian or Schrödinger Suite .
Q. What analytical techniques differentiate between keto-enol tautomerism in 6-oxo intermediates?
¹³C-NMR and IR spectroscopy are critical:
- ¹³C-NMR : Keto forms show carbonyl carbons at ∼210 ppm, while enol tautomers exhibit conjugated double bonds (∼160–180 ppm).
- IR : Enol C=O stretches (∼1650 cm⁻¹) differ from keto forms (∼1720 cm⁻¹).
- Control experiments : pH adjustments (acidic vs. basic conditions) stabilize specific tautomers for clearer analysis .
Methodological Considerations
Q. How should researchers calculate percent yield when impurities persist after purification?
Use the formula:
Theoretical yield is based on limiting reagent stoichiometry (e.g., ε-caprolactone in step 1). If impurities remain, quantify purity via NMR or HPLC and adjust the actual yield accordingly. For example, if the product is 90% pure, multiply the isolated yield by 0.9 .
Q. What statistical methods validate reproducibility in multi-step syntheses?
- Standard deviation : Calculate across triplicate experiments.
- ANOVA : Compare yields under varying conditions (e.g., temperature, catalyst load).
- Error propagation : Account for uncertainties in mass measurements and instrument precision .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational spectral data?
- Re-examine computational parameters : Ensure solvent and temperature settings match experimental conditions.
- Check for tautomerism or conformers : Use variable-temperature NMR to identify dynamic equilibria.
- Collaborate with crystallography : Single-crystal X-ray structures provide definitive conformation data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
